4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a phenol group substituted with a chloro group and a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 4-chlorophenol with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid or ester. The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)quinone.
Reduction: Formation of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol.
Substitution: Formation of 4-substituted-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol derivatives.
Scientific Research Applications
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in structure but contains a phosphorus atom instead of boron.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but lacks the phenol and chloro groups.
Uniqueness
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a phenol group, a chloro substituent, and a boron-containing dioxaborinane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOUNLCXYZAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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